MRS-1191

Descripción general

Descripción

MRS1191 es un antagonista potente y selectivo del receptor A3 de adenosina. Tiene un valor de KB de 92 nM, un valor de Ki de 31.4 nM para el receptor humano A3 y una IC50 de 120 nM para las células CHO . Este compuesto es ampliamente utilizado en la investigación científica debido a su alta selectividad y potencia.

Métodos De Preparación

La síntesis de MRS1191 implica varios pasos, incluyendo la formación de un anillo de dihidropiridina. La ruta sintética suele comenzar con la condensación de un aldehído con una amina, seguida de ciclación y modificaciones posteriores del grupo funcional. Las condiciones de reacción a menudo implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado . Los métodos de producción industrial pueden implicar escalar estas reacciones en condiciones controladas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

MRS1191 experimenta varias reacciones químicas, incluidas reacciones de sustitución y cicloadición. Contiene un grupo alquino, que le permite participar en reacciones de cicloadición azida-alquino catalizadas por cobre (CuAAC) con moléculas que contienen grupos azida . Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de cobre y compuestos que contienen azida. Los principales productos formados a partir de estas reacciones son derivados de triazol, que son útiles en diversas aplicaciones químicas y biológicas.

Aplicaciones Científicas De Investigación

Pharmacological Research

MRS-1191 has been extensively studied for its pharmacological properties, particularly its role as an antagonist of the A3 adenosine receptor.

Key Findings

- Selectivity : this compound exhibits a Ki value of 31.4 nM for the human A3 receptor, demonstrating high selectivity over other adenosine receptors .

- Effect on Cardiac Function : In studies involving isolated rat hearts, this compound effectively reversed the cardioprotective effects induced by A3 receptor agonists, highlighting its potential therapeutic role in cardiac protection .

Neurobiology

The compound is also significant in neurobiological research, particularly regarding neuroprotection and cytoskeletal dynamics.

Cytoskeletal Rearrangement

Research indicates that activation of the A3 receptor can lead to cytoskeletal rearrangements through Rho protein modulation. This compound has been shown to counteract these changes, suggesting its potential utility in neuroprotective strategies .

Case Study: Neuroprotection

In a controlled study, exposure to Cl-IB-MECA (an A3 agonist) resulted in actin stress fiber formation in cultured cells. The presence of this compound inhibited this effect, indicating its role in modulating cytoskeletal dynamics and suggesting potential applications in neurodegenerative diseases .

Cardiovascular Applications

This compound's effects on cardiovascular health are notable, particularly concerning ischemic conditions.

Cardioprotective Effects

Studies have demonstrated that activation of the A3 receptor can confer cardioprotection during ischemic events. This compound's antagonistic action allows researchers to delineate the protective mechanisms involved and explore therapeutic applications for heart diseases .

Data Table: Effects on Cardiac Parameters

| Treatment | Heart Rate (%) | Coronary Flow (%) | Cardiac Output (%) |

|---|---|---|---|

| Control | 100±2 | 100±2 | 100±2 |

| R-PIA (15 nM) | 78±7* | 112±9 | 97±4 |

| IB-MECA + this compound (1 μM) | 105±5 | 142±4† | 96±5 |

This table illustrates how this compound influences cardiac parameters when combined with specific agonists, providing insights into its pharmacological profile.

Clinical Implications

The clinical implications of this compound are significant given its ability to modulate A3 receptor activity.

Potential Therapeutic Uses

- Inflammation : By blocking the A3 receptor, this compound may reduce inflammatory responses, offering potential therapeutic avenues for conditions characterized by excessive inflammation.

- Neurodegenerative Diseases : Its neuroprotective properties suggest that this compound could be explored as a treatment for diseases like Alzheimer's or Parkinson's by mitigating neuronal damage through cytoskeletal stabilization .

Mecanismo De Acción

MRS1191 ejerce sus efectos uniéndose selectivamente al receptor A3 de adenosina, bloqueando así la acción de la adenosina endógena. Este antagonismo inhibe la activación de la adenilato ciclasa y la posterior producción de AMP cíclico (cAMP), que participa en diversas vías de señalización celular . Los objetivos moleculares de MRS1191 incluyen el receptor A3 de adenosina y las proteínas G asociadas, que desempeñan un papel crucial en la mediación de sus efectos.

Comparación Con Compuestos Similares

MRS1191 es único en su alta selectividad y potencia para el receptor A3 de adenosina en comparación con otros compuestos similares. Por ejemplo, MRS1523 y MRS1334 también son antagonistas del receptor A3 de adenosina, pero exhiben diferentes afinidades y selectividades . MRS1523 tiene un valor de Ki de 43.9 nM para el receptor humano A3, mientras que MRS1334 muestra una inhibición incompleta del receptor . Otros compuestos similares incluyen MRS1220, MRE3008F20, PSB10, PSB-11 y VUF5574, que tienen diferentes grados de actividad y selectividad para el receptor A3 de adenosina .

Actividad Biológica

MRS-1191 is a selective antagonist for the adenosine A3 receptor (A3AR), which plays a significant role in various physiological and pathological processes, including cardiac protection, inflammation, and cancer. This article summarizes key findings regarding the biological activity of this compound, including pharmacological properties, experimental data, and relevant case studies.

Pharmacological Profile

This compound exhibits a unique pharmacological profile characterized by its selective antagonism of the A3AR. Below is a summary of its binding affinities and functional activities:

| Compound | hA1 (K_i, nM) | hA2A (K_i, nM) | hA2B (K_i, nM) | hA3 (K_i, nM) |

|---|---|---|---|---|

| This compound | 11.8 ± 5.3% | 8.39 ± 0.89% | 1.20 ± 2.21% | 49.1 ± 12.4 |

| MRS-1220 | 135 ± 15 | 22.8 ± 7.6 | 1800 ± 340 | 0.96 ± 0.32 |

| MRS-1334 | 32.1 ± 12.8% | 29.7 ± 8.6 | 25.6 ± 6.4 | 4.58 ± 0.89 |

| MRS-1523 | 35.4 ± 4.2% | 16.4 ± 2.9 | 34.5 ± 4.6 | 43.9 ± 7.6 |

The table illustrates that this compound has a notable affinity for the human A3 receptor with a K_i value of approximately .

The biological activity of this compound primarily involves its interaction with A3ARs, which are implicated in cardioprotection during ischemic events and various inflammatory responses.

Cardiac Protection

Research indicates that this compound can enhance cardioprotection during ischemic events by blocking A3ARs, thereby preventing excessive apoptosis in cardiac myocytes . In experiments using cultured chick embryo ventricular cells, coactivation of A1 and A3 receptors was shown to provide significant cardioprotection, suggesting that this compound's antagonistic action may help maintain cellular integrity during cardiac stress .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties, particularly in models of acute lung injury and other inflammatory conditions . By antagonizing A3ARs, this compound can potentially reduce the recruitment of inflammatory cells to sites of injury.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Cardiac Ischemia : In a controlled study involving animal models of myocardial ischemia, administration of this compound resulted in reduced infarct size compared to control groups, demonstrating significant cardioprotective effects .

- Cancer Research : Investigations into the role of adenosine receptors in tumor microenvironments have shown that targeting A3ARs with this compound may inhibit tumor growth and metastasis . In vitro studies indicated that this compound could reduce the proliferation of certain cancer cell lines through modulation of adenosine signaling pathways.

Propiedades

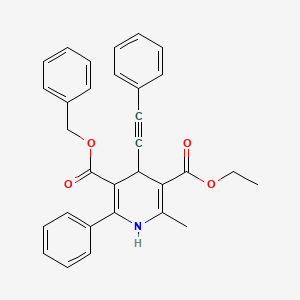

IUPAC Name |

5-O-benzyl 3-O-ethyl 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO4/c1-3-35-30(33)27-22(2)32-29(25-17-11-6-12-18-25)28(26(27)20-19-23-13-7-4-8-14-23)31(34)36-21-24-15-9-5-10-16-24/h4-18,26,32H,3,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVFDPHQAOXWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327856 | |

| Record name | MRS1191 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185222-90-6, 9000-21-9 | |

| Record name | MRS 1191 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185222906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MRS1191 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furcelleran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.